![molecular formula C7H5N3O2S B1299412 5-(1H-[1,2,4]三唑-3-基硫代)-呋喃-2-甲醛 CAS No. 797807-53-5](/img/structure/B1299412.png)
5-(1H-[1,2,4]三唑-3-基硫代)-呋喃-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound with the molecular formula C7H5N3O2S It is characterized by the presence of a furan ring substituted with a triazole ring via a sulfanyl linkage and an aldehyde group at the 2-position of the furan ring
科学研究应用
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and triazole functionalities.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound.
Coupling Reaction: The triazole-sulfanyl intermediate is then coupled with the furan ring under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carboxylic acid.
Reduction: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The aldehyde group can undergo reactions with nucleophiles in biological systems, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts specific reactivity and potential for further functionalization. The combination of the triazole and furan rings with the sulfanyl linkage also provides a unique structural framework that can interact with various biological targets and materials.
属性
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCESOFVFBUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360436 |
Source


|
| Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797807-53-5 |
Source


|
| Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)
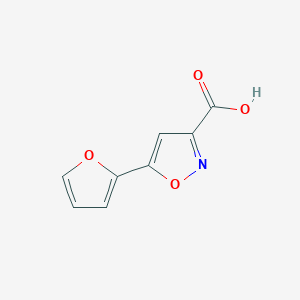

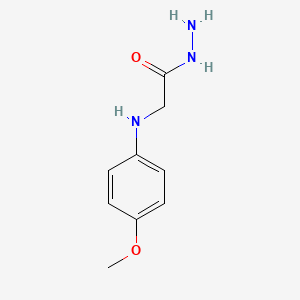
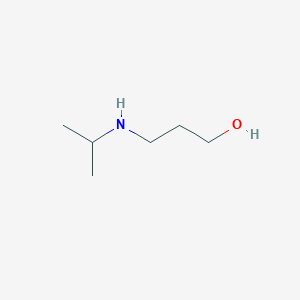
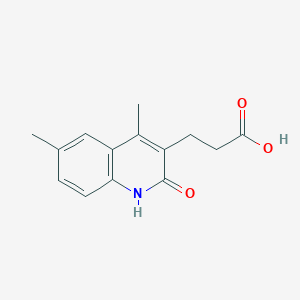
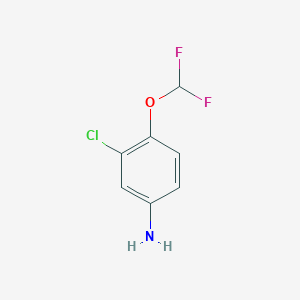

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)
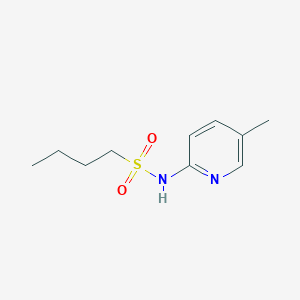
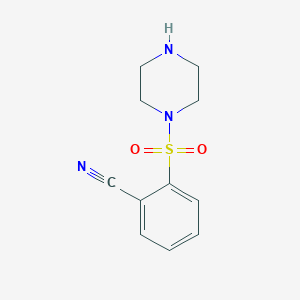

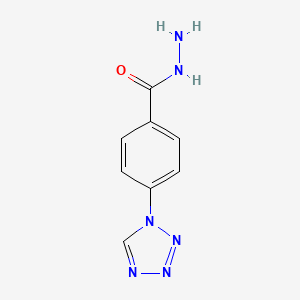
![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)
